N-(3,4-dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
N-(3,4-Dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3,4-dimethoxybenzyl carboxamide group at position 3 and a pyridin-4-yl substituent at position 5. Pyrazolo[1,5-a]pyrimidines are heterocyclic scaffolds with broad pharmacological relevance, including kinase inhibition, protease modulation, and antitumor activity .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-28-18-4-3-14(11-19(18)29-2)12-24-21(27)16-13-25-26-17(7-10-23-20(16)26)15-5-8-22-9-6-15/h3-11,13H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLXRLVTYQLOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C21H19N5O3
- Molecular Weight : 389.4 g/mol
- CAS Number : 1251566-33-2
The compound exhibits its biological activity primarily through inhibition of specific enzymes and modulation of signaling pathways. The pyrazolo[1,5-a]pyrimidine core is known for its ability to interact with various biological targets, including kinases and other enzyme classes.
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) :
- Kinase Inhibition :
Efficacy in Preclinical Studies
Several preclinical studies have evaluated the efficacy of this compound:
- Anti-cancer Activity :
- In vitro assays have shown that this compound can effectively reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Antiviral Activity :
Study 1: Inhibition of DHODH
A study focusing on a related pyrazolo compound demonstrated that it could inhibit DHODH with a higher potency than established inhibitors like brequinar and teriflunomide. This finding suggests potential applications in immunosuppressive therapies and treatment of autoimmune diseases .
Study 2: Anticancer Properties
In another study, derivatives similar to this compound were evaluated for their anticancer properties. The results indicated significant cytotoxic effects on breast and lung cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Data Summary
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C21H19N5O3
- Molecular Weight : 389.4 g/mol
The structure of N-(3,4-dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.
Pharmacological Applications
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Antitumor Activity :
- Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant antitumor properties. These compounds can inhibit critical enzymes involved in tumor growth and metastasis, such as thymidine phosphorylase (TP) . For example, certain pyrazolo derivatives have shown effectiveness against various cancer cell lines by interfering with cellular proliferation mechanisms.
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Enzyme Inhibition :
- The compound's structure allows it to act as an enzyme inhibitor. Studies have demonstrated that modifications of the pyrazolo core can lead to selective inhibition of DNA gyrase, a target for antibacterial therapy . This selectivity is beneficial for developing drugs that minimize side effects in human cells.
- Central Nervous System Disorders :
Case Studies
- Antitumor Efficacy Evaluation :
- QSAR Modeling :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazolo[1,5-a]pyrimidine carboxamides exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Bioactivity
Key Observations:
Position 7 Substituents :
- Electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhance thermal stability (e.g., 18k: m.p. 267–269°C vs. 18j: 244–245°C) .
- Aromatic heterocycles (e.g., pyridin-4-yl in the target compound) may improve solubility and target binding via π-π interactions, similar to pyridinyl derivatives in kinase inhibitors .
Carboxamide Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
